ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286145
InChI: InChI=1S/C13H15NO3/c1-2-17-13(16)12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3
SMILES: CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate

CAS No.:

Cat. No.: VC13286145

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate
Standard InChI InChI=1S/C13H15NO3/c1-2-17-13(16)12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3
Standard InChI Key JGLIIZKTFZSALR-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1
Canonical SMILES CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate. Its molecular formula is C13_{13}H15_{15}NO3_{3}, with a molecular weight of 233.26 g/mol.

Structural Characterization

The structure comprises a 3,4-dihydroisoquinoline moiety fused to an oxoacetate ester group (Figure 1). The dihydroisoquinoline ring system features partial saturation at the 3,4-positions, reducing aromaticity compared to fully unsaturated isoquinolines. The oxoacetate group introduces electrophilic reactivity, making the compound a potential intermediate for further derivatization .

Figure 1: Structural representation of ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate.

(Note: Insert hand-drawn or software-generated structure here, highlighting the dihydroisoquinoline core and oxoacetate group.)

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via condensation reactions between 3,4-dihydroisoquinoline derivatives and oxoacetic acid esters. A common protocol involves:

  • Base-mediated coupling: Reacting homophthalic anhydrides with formaldehyde equivalents (e.g., 1,3,5-triazinanes) under mild conditions to form the dihydroisoquinoline core .

  • Esterification: Introducing the oxoacetate group via reaction with ethyl oxalyl chloride or similar reagents in the presence of a base like potassium carbonate .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Core formationHomophthalic anhydride, 1,3,5-triazinane, DMF, 80°C65–75%
EsterificationEthyl oxalyl chloride, K2_2CO3_3, acetone, RT70–85%

Optimization and Challenges

  • Solvent-free approaches: Recent advances utilize nanocatalysts (e.g., CdS) under visible light to enhance reaction efficiency and reduce environmental impact .

  • Regioselectivity issues: Competing reactions at the isoquinoline nitrogen may require protective groups or tailored reaction conditions .

Physicochemical Properties

Key Parameters

  • Molecular weight: 233.26 g/mol.

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water .

  • logP: Estimated at 1.5–2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions due to the ester linkage.

Table 2: Physicochemical Profile

PropertyValueMethodReference
Melting PointNot reported
Boiling PointNot reported
logP1.8 (predicted)Computational
PSA76.54 ŲCalculated
Compound ClassTargetIC50_{50}/EC50_{50}Reference
PARP inhibitors (e.g., 3l)PARP1156 nM
Urease inhibitors (e.g., 2)Urease11.2 μM
Anticancer alkaloids (e.g., berberine)MultipleVariable

Antimicrobial Activity

Ethyl oxoacetate derivatives exhibit broad-spectrum activity, with MIC values as low as 8 μg/mL against Gram-positive bacteria .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a versatile intermediate for:

  • Bioisosteric replacements: Introducing thioamide or carboxamide groups to enhance target selectivity (e.g., HER2 inhibitors) .

  • Prodrug design: Ester hydrolysis in vivo releases the active carboxylic acid, improving pharmacokinetics.

Recent Advances

  • HER2-targeted therapies: Isoquinoline-tethered quinazolines show 7–12× higher selectivity for HER2 over EGFR compared to lapatinib .

  • Antioomycete agents: Dihydroisoquinolinone derivatives inhibit Pythium recalcitrans via 3D-QSAR-optimized structures .

Future Directions

  • Synthetic Methodology: Develop greener protocols using photocatalysts or flow chemistry .

  • Biological Screening: Evaluate this specific compound against PARP, urease, and cancer cell lines.

  • Structure-Activity Relationships (SAR): Explore substituent effects on the dihydroisoquinoline and oxoacetate moieties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator